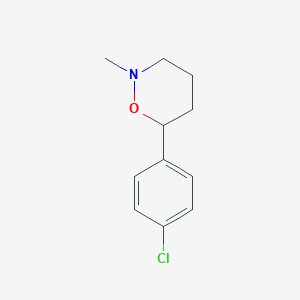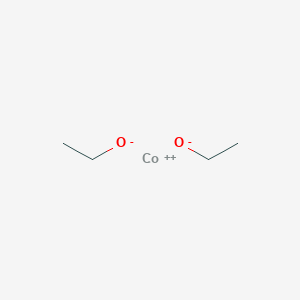
Cobalt(2+) ethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) ethanolate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a coordination compound that consists of cobalt(II) ions and ethanolate ligands. Cobalt(2+) ethanolate is a highly soluble compound in polar solvents and can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of cobalt(2+) ethanolate is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Cobalt(2+) ethanolate has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been reported to have antioxidant properties and can scavenge free radicals. However, the compound has been found to be toxic to some mammalian cells, which limits its potential applications in biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cobalt(2+) ethanolate in lab experiments is its high solubility in polar solvents, which makes it easy to handle and manipulate. However, the compound is highly reactive and can decompose under certain conditions, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for research on cobalt(2+) ethanolate. One area of interest is the development of new synthesis methods that can produce the compound with higher purity and yield. Another area of research is the investigation of the compound's potential applications in biomedicine, such as drug delivery and imaging. Additionally, more studies are needed to understand the mechanism of action of cobalt(2+) ethanolate and its interactions with biological molecules.
Métodos De Síntesis
The synthesis of cobalt(2+) ethanolate involves the reaction of cobalt(II) acetate with ethanol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and results in the formation of cobalt(2+) ethanolate as a pale yellow solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Cobalt(2+) ethanolate has been extensively studied for its potential applications in catalysis, magnetic materials, and organic synthesis. It has also been used as a precursor for the synthesis of cobalt oxide nanoparticles, which have shown promising results in various biomedical applications such as drug delivery and imaging.
Propiedades
Número CAS |
19330-29-1 |
|---|---|
Nombre del producto |
Cobalt(2+) ethanolate |
Fórmula molecular |
C4H10CoO2 |
Peso molecular |
149.05 g/mol |
Nombre IUPAC |
cobalt(2+);ethanolate |
InChI |
InChI=1S/2C2H5O.Co/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
Clave InChI |
FRCRDSKTAZVJDU-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Co+2] |
SMILES canónico |
CC[O-].CC[O-].[Co+2] |
Otros números CAS |
19330-29-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




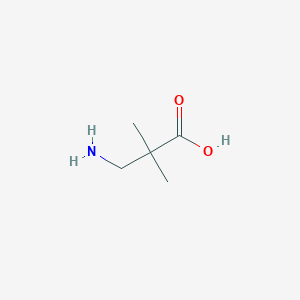

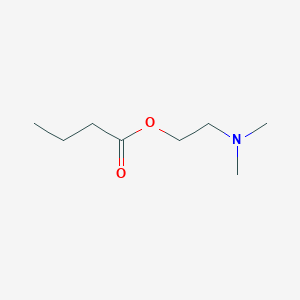
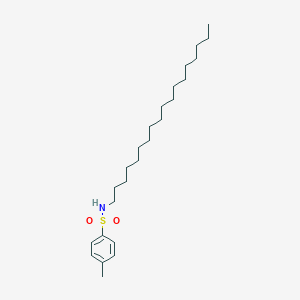
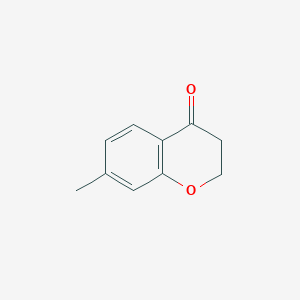
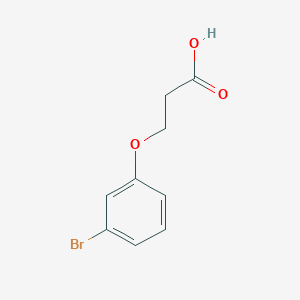
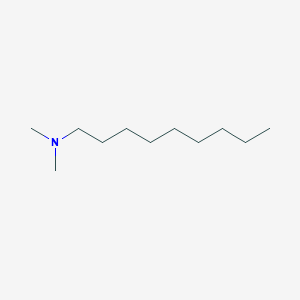
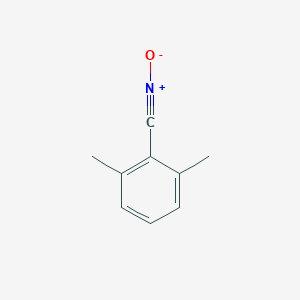
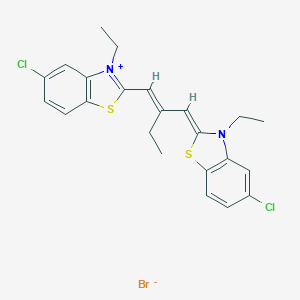
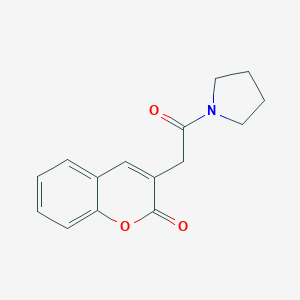
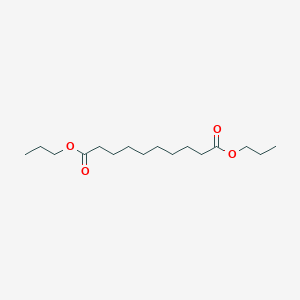
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)
